1,2,5-Thiadiazepane 1,1-dioxide
Overview
Description
1,2,5-Thiadiazepane 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides known for their significant biological activity and utility in medicinal chemistry. The structure of this compound consists of a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, which imparts unique chemical properties to the compound .
Scientific Research Applications
1,2,5-Thiadiazepane 1,1-dioxide has a wide range of scientific research applications:
Safety and Hazards
Future Directions
The future research directions involving 1,2,5-Thiadiazepane 1,1-dioxide could include further exploration of its synthesis methods, reactivity, and potential applications in the construction of functional molecular materials . The development of new methodologies to synthesize various sultams libraries for high throughput screening (HTS) is also a promising area of research .
Mechanism of Action
Target of Action
It’s known that this compound is synthesized for biological screening , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy
Biochemical Pathways
As the compound is used in biological screening
Result of Action
Given that the compound is synthesized for biological screening
Preparation Methods
The synthesis of 1,2,5-thiadiazepane 1,1-dioxide can be achieved through various methods. One notable approach involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. The optimized protocol in MACOS allows for the scale-out and library production of 1,2,5-thiadiazepane 1,1-dioxides using a multicapillary flow reactor .
Another method involves the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. This approach employs a Chemspeed Accelerator (SLT-100) automated parallel synthesis platform, culminating in the successful preparation of numerous products .
Chemical Reactions Analysis
1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazepanes .
Comparison with Similar Compounds
1,2,5-Thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,5-Thiadiazole 1,1-dioxides: These compounds share a similar sulfur-nitrogen-oxygen ring structure but differ in the size of the ring and the position of the atoms.
Sultams: A broader class of cyclic sulfonamides that includes various ring sizes and substitution patterns.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other sultams and thiadiazoles .
Conclusion
This compound is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for various scientific research and industrial applications.
Properties
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLPJWKJFFSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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